Octadec-7-YN-5-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
917883-11-5 |
|---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
octadec-7-yn-5-ol |
InChI |
InChI=1S/C18H34O/c1-3-5-7-8-9-10-11-12-13-14-15-17-18(19)16-6-4-2/h18-19H,3-13,16-17H2,1-2H3 |
InChI Key |
SETGKKVHHHXUOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CCC(CCCC)O |
Origin of Product |
United States |
Synthetic Methodologies for Octadec 7 Yn 5 Ol and Its Positional/stereoisomers
Strategies for Carbon-Carbon Triple Bond Formation in Long-Chain Alcohols
The creation of an internal alkyne within a long aliphatic chain is a critical step in the synthesis of octadec-7-yn-5-ol. The primary methods for achieving this involve the construction of carbon-carbon bonds through the alkylation of smaller alkyne fragments or through transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgwikipedia.orgalevelchemistry.co.uk
One of the most fundamental and widely used methods for synthesizing internal alkynes is the alkylation of terminal alkynes. youtube.com This strategy is based on the notable acidity of the proton on a terminal alkyne (pKa ≈ 25-26), which allows for its deprotonation by a strong base to form a highly nucleophilic acetylide anion. chemistrysteps.comucalgary.ca
The general mechanism involves two main steps:
Deprotonation: A terminal alkyne is treated with a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), to quantitatively generate the corresponding lithium or sodium acetylide. chemistrysteps.comucalgary.ca
Nucleophilic Substitution: The resulting acetylide anion acts as a potent carbon nucleophile, which then displaces a halide from a primary alkyl halide in a classic SN2 reaction, forming the new carbon-carbon bond and elongating the chain. youtube.comchemistrysteps.com
For the synthesis of this compound, a plausible retrosynthetic approach would involve disconnecting the C6-C7 bond. This leads to two key synthons: a 1-alkyne (such as 1-heptyne) and an alkyl halide containing the remainder of the carbon chain and the alcohol functionality (or a protected version thereof). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF). researchgate.net Primary iodides are often preferred as electrophiles because they provide excellent yields in these alkylation reactions. researchgate.net It is crucial to use primary alkyl halides, as secondary and tertiary halides tend to undergo E2 elimination as a competing side reaction due to the strong basicity of the acetylide ion. chemistrysteps.com
| Reagent/Condition | Role | Typical Example | Key Considerations |
|---|---|---|---|
| Terminal Alkyne | Nucleophile Precursor | 1-Heptyne | Provides one part of the carbon backbone. |
| Strong Base | Deprotonating Agent | n-Butyllithium (n-BuLi) | Must be strong enough to deprotonate the alkyne (pKa > 26). |
| Alkyl Halide | Electrophile | 1-iodo-undecan-3-ol (protected) | Must be a primary halide to avoid E2 elimination. Iodides are most reactive. chemistrysteps.comresearchgate.net |
| Solvent | Reaction Medium | Tetrahydrofuran (THF) | Should be anhydrous and aprotic to prevent quenching the base and acetylide. researchgate.net |
Transition metal-catalyzed cross-coupling reactions offer powerful and versatile alternatives for constructing carbon-carbon triple bonds, often under milder conditions and with greater functional group tolerance than traditional alkylation methods. chemistryviews.org Reactions such as the Sonogashira, Suzuki, and Negishi couplings are central to modern synthetic chemistry for C(sp)-C(sp²) and C(sp)-C(sp) bond formation. organic-chemistry.orgorganic-chemistry.org
The Sonogashira coupling is particularly relevant, as it directly couples a terminal alkyne with a vinyl or aryl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. For synthesizing a precursor to a long-chain alkynyl alcohol, one could couple a terminal alkyne with a functionalized vinyl iodide.
Other notable methods include:
Suzuki Coupling: Involves the reaction of an alkynylboron species (like a potassium alkynyltrifluoroborate) with a vinyl or alkyl halide, catalyzed by palladium. organic-chemistry.org
Negishi Coupling: Employs the use of an organozinc reagent, where a terminal alkyne can be converted into a more reactive alkynylzinc derivative for subsequent palladium-catalyzed coupling with an appropriate electrophile. organic-chemistry.org
These methods are highly valued for their efficiency and broad substrate scope, enabling the synthesis of complex molecules that may not be accessible through simpler alkylation routes. chemistryviews.org
| Reaction Name | Catalyst System | Coupling Partners | Key Features |
|---|---|---|---|
| Sonogashira Coupling | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Terminal Alkyne + Vinyl/Aryl Halide | Widely used, reliable, amine base is common. organic-chemistry.org |
| Suzuki Coupling | Pd complex (e.g., Pd(OAc)₂) | Alkynylborane/boronate + Vinyl/Aryl Halide | Uses stable and less toxic boron reagents. organic-chemistry.org |
| Negishi Coupling | Pd or Ni complex | Alkynylzinc + Vinyl/Aryl Halide | Organozinc reagents are highly reactive and tolerant of many functional groups. organic-chemistry.org |
| Kumada Coupling | Pd or Ni complex | Alkynyl Grignard + Vinyl/Aryl Halide | Uses readily available Grignard reagents but can have functional group compatibility issues. organic-chemistry.org |
Stereoselective Approaches to Chiral Alkynyl Alcohols
The synthesis of a specific enantiomer of this compound requires precise control over the formation of the chiral center at C-5. Several powerful strategies in asymmetric synthesis can be employed to achieve this, including the use of chiral auxiliaries, enantioselective catalysts, and enzymes. encyclopedia.pub
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. This method transforms an enantioselective reaction into a diastereoselective one, which is often easier to control and analyze.
In the context of synthesizing this compound, an achiral aldehyde (e.g., tridecanal) could be condensed with a chiral auxiliary, such as one of Evans' oxazolidinones or a camphor-derived sultam. wikipedia.orgresearchgate.net The resulting chiral imide can be enolized and then subjected to a reaction, or the auxiliary can be used to direct the addition of a nucleophile to a carbonyl group. For instance, the addition of an alkynyl nucleophile (e.g., lithium heptyn-1-ide) to an aldehyde bearing a chiral auxiliary can proceed with high diastereoselectivity. The steric hindrance imposed by the auxiliary blocks one face of the carbonyl, forcing the nucleophile to attack from the opposite, less hindered face. Subsequent cleavage of the auxiliary provides the desired chiral alkynyl alcohol. researchgate.net
| Auxiliary Type | Example | Typical Application |
|---|---|---|
| Oxazolidinones | Evans Auxiliaries | Asymmetric aldol reactions, alkylations, and conjugate additions. wikipedia.orgresearchgate.net |
| Sultams | Oppolzer's Camphorsultam | Controls stereochemistry in Diels-Alder reactions, alkylations, and aldol additions. researchgate.net |
| Amino Alcohols | Pseudoephedrine | Used for asymmetric alkylation of enolates derived from amides. wikipedia.org |
| Cyclohexanols | trans-2-Phenyl-1-cyclohexanol | Used to control the stereochemistry of ester enolate alkylations. wikipedia.org |
Catalytic enantioselective addition of organometallic reagents to carbonyl compounds is one of the most direct and powerful methods for synthesizing chiral alcohols. mmu.ac.uk This approach avoids the stoichiometric use of a chiral auxiliary by employing a small amount of a chiral catalyst to create a chiral environment around the reacting species. rsc.org
For the synthesis of this compound, this would involve the addition of an alkynyl nucleophile, such as an alkynyl Grignard or alkynylzinc reagent, to the prochiral aldehyde tridecanal. The key to enantioselectivity is the presence of a chiral ligand that coordinates to the metal center of the nucleophile. rsc.orgmdpi.com Chiral amino alcohols, diols, and phosphines have been successfully used as ligands. For example, the reaction between an alkynylzinc reagent and an aldehyde in the presence of a chiral catalyst like N,N-dibutylnorephedrine (DBNE) can produce chiral propargyl alcohols in moderate to high enantiomeric excess (e.e.). rsc.org Another effective system involves deactivating highly reactive Grignard reagents and using a catalyst generated from Ti(Oi-Pr)₄ and a chiral diol like (S)-BINOL. acs.orgorganic-chemistry.org This method allows the reaction to proceed under catalytic control, effectively suppressing the racemic background reaction. acs.org
| Nucleophile | Catalyst/Ligand | Metal | Typical e.e. (%) |
|---|---|---|---|
| Alkynylzinc | (1S,2R)-(-)-N,N-dibutylnorephedrine (DBNE) | Zinc | Moderate to High. rsc.org |
| Dialkylzinc | (S)-(+)-(1-methylpyrrolidin-2-yl)diphenylmethanol | Zinc | High (up to 78% for some substrates). rsc.org |
| Alkyl Grignard | (S)-BINOL / Ti(Oi-Pr)₄ | Magnesium/Titanium | Very High (>99% for some alkyl additions). acs.org |
| Terminal Alkyne/Diyne | N-methylephedrine / Zn(OTf)₂ | Zinc | Good to Excellent (up to 98%). acs.org |
Biocatalysis offers an exceptionally selective and environmentally benign approach to chiral synthesis. nih.gov Enzymes operate under mild conditions (typically in aqueous media at or near room temperature) and can exhibit nearly perfect enantio-, regio-, and chemoselectivity. researchgate.net For the synthesis of chiral alcohols, ketoreductases (KREDs) are particularly powerful. nih.gov
A chemoenzymatic route to this compound would typically involve two stages:
Chemical Synthesis: The prochiral ketone, octadec-7-yn-5-one, is first synthesized using standard organic chemistry methods, such as the coupling reactions described in section 2.1 followed by oxidation of a racemic alcohol.
Biocatalytic Reduction: The ketone is then exposed to a specific ketoreductase enzyme. KREDs, utilizing a cofactor such as NADH or NADPH, stereoselectively deliver a hydride to one face of the carbonyl group, producing the corresponding chiral alcohol with very high enantiomeric excess (often >99% e.e.). nih.gov The choice of enzyme determines whether the (R)- or (S)-enantiomer is formed. The expensive cofactor is continuously regenerated in situ by adding a sacrificial substrate, like isopropanol, and a corresponding dehydrogenase. nih.gov
This approach combines the flexibility of chemical synthesis to build the carbon skeleton with the unparalleled selectivity of enzymatic catalysis to set the stereocenter, making it a highly attractive strategy in pharmaceutical and fine chemical production. nih.govnih.gov
| Enzyme Class | Cofactor | Transformation | Key Advantages |
|---|---|---|---|
| Ketoreductase (KRED) | NADH/NADPH | Asymmetric reduction of a prochiral ketone to a chiral secondary alcohol. | Extremely high enantioselectivity (>99% e.e. common), mild conditions, green chemistry. nih.gov |
| Lipase | None | Kinetic resolution of a racemic alcohol via enantioselective acylation. | Robust enzymes, wide availability; maximum theoretical yield is 50%. nih.gov |
| Alcohol Dehydrogenase (ADH) | NADH/NADPH | Similar to KREDs, catalyzes the reversible oxidation/reduction of alcohols/ketones. | Can be used for both asymmetric reduction and kinetic resolution. |
| Cytochrome P450 Monooxygenase | NADPH | Regio- and stereoselective hydroxylation of C-H bonds. | Can install hydroxyl groups at unactivated positions, though can be complex to implement. nih.gov |
Functional Group Transformations in this compound Synthesis
The construction of a molecule like this compound necessitates precise control over its reactive functional groups: the hydroxyl group and the alkyne. Synthetic routes often involve the strategic manipulation of related functional groups, such as ketones and esters, to install the required alcohol at the correct position and the subsequent modification of the alkyne to achieve desired stereochemistry in more complex analogues.
Selective Reduction of Alkynyl Ketones and Esters
A common strategy for creating secondary propargylic alcohols, such as the one found in this compound, is through the selective reduction of a corresponding alkynyl ketone. This transformation requires a reducing agent that can chemoselectively reduce the carbonyl group without affecting the carbon-carbon triple bond.
Standard hydride reagents are often employed for this purpose. Sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing ketones and aldehydes to alcohols, while typically leaving more robust functional groups like alkynes and esters untouched. For the reduction of esters, a more powerful reagent like lithium aluminium hydride (LiAlH₄) is generally required. Care must be taken as these powerful hydrides can sometimes interact with the terminal proton of an alkyne or, under certain conditions, reduce the alkyne itself. Enantioselective ketone reductions can be used to produce chiral, non-racemic alcohols, which is crucial in the synthesis of stereodefined natural products. For instance, ammonia borane (B79455) in water has been shown to be effective for the chemoselective reduction of various carbonyl compounds to alcohols, and this procedure is compatible with acid-labile protecting groups like TBDMS.
| Reagent | Substrate(s) Reduced | Notes |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Generally does not reduce alkynes or esters. |
| Lithium Aluminium Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | More reactive; can react with terminal alkynes. |
| Ammonia Borane (NH₃BH₃) | Aldehydes, Ketones | A nontoxic reagent that works in water and is compatible with many protecting groups. |
| Midland Alpine Borane | Ketones | Used for enantioselective reductions to form chiral alcohols. |
Partial Hydrogenation of Alkynes to Alkenes (e.g., Lindlar's catalyst)
In the synthesis of many natural products, an alkyne serves as a precursor to a cis-alkene. This is achieved through partial hydrogenation, where the reaction is stopped after the addition of one equivalent of hydrogen. The most common method for this transformation is the use of Lindlar's catalyst.
Lindlar's catalyst consists of palladium deposited on calcium carbonate (CaCO₃) and "poisoned" with a substance like lead acetate (B1210297) and quinoline. This poisoning deactivates the catalyst, making it effective at reducing the first π bond of an alkyne but not reactive enough to reduce the resulting alkene's double bond. The mechanism involves the syn-addition of two hydrogen atoms to the same face of the alkyne, which is adsorbed onto the catalyst's surface. This stereospecificity results exclusively in the formation of a cis or (Z)-alkene. This method is a crucial step in the synthesis of methoxylated ether lipids, where a Z-selective semi-hydrogenation of a methylene-interrupted omega-3 hexayne framework is a key transformation.
| Method | Reagent | Stereochemical Outcome |
| Catalytic Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | cis (Z)-alkene |
| Dissolving Metal Reduction | Na, liquid NH₃ | trans (E)-alkene |
| Hydroboration-Protonolysis | 1. Borane (BH₃) 2. Acetic Acid (CH₃COOH) | cis (Z)-alkene |
Protecting Group Chemistry in Multi-Functionalized this compound Synthesis (e.g., silyl ethers like TBDMS)
In syntheses involving multi-functional molecules, it is often necessary to temporarily block, or "protect," a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. For a compound like this compound, the hydroxyl group is a primary candidate for protection.
Silyl ethers are among the most common protecting groups for alcohols due to their ease of installation, stability across a wide range of reaction conditions, and selective removal under mild conditions. The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly popular. It is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.
The steric bulk of the TBDMS group makes it significantly more stable to hydrolysis under acidic and basic conditions compared to smaller silyl ethers like trimethylsilyl (B98337) (TMS). This stability allows for selective deprotection if multiple, different silyl ethers are present in a molecule. Removal (deprotection) of the TBDMS group is typically achieved using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), which has a high affinity for silicon.
| Silyl Ether | Abbreviation | Relative Acidic Stability | Deprotection Conditions |
| Trimethylsilyl | TMS | 1 | Mild acid or fluoride |
| Triethylsilyl | TES | 64 | Acid or fluoride |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | Stronger acid or fluoride (e.g., TBAF) |
| Triisopropylsilyl | TIPS | 700,000 | Stronger acid or fluoride |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Stronger acid or fluoride |
Total Synthesis of Complex Natural Products Incorporating this compound Analogues
The synthetic methodologies discussed above are not merely theoretical; they are enabling strategies in the total synthesis of complex, biologically active natural products. Analogues of this compound, specifically long-chain alkynyl alcohols and their derivatives, feature as key intermediates in these ambitious synthetic campaigns.
Methoxylated Ether Lipids (MELs)
Methoxylated ether lipids (MELs) are a class of compounds found in shark and dogfish liver oil. Their synthesis often employs a convergent approach, where different fragments of the molecule are constructed separately before being joined together.
In the total synthesis of a docosahexaenoic acid (DHA)-like MEL, a key fragment is a diyne methoxylated glyceryl ether. This fragment is then coupled with another polyyne chain. The synthesis relies heavily on the "polyacetylene approach," which involves copper-promoted coupling reactions and, critically, a semihydrogenation step of the resulting polyyne to create the required all-cis methylene-skipped hexaene framework. This demonstrates the practical application of partial hydrogenation in a complex setting.
Pericharaxins
Pericharaxins A and B are epimeric hydroxy-polyene glycerol (B35011) ethers isolated from the marine sponge Pericharax heteroraphis. Their total synthesis provides another example of the strategic use of alkynyl intermediates. A key step in the synthesis involves an aldol condensation between a ketone and an acetylenic aldehyde, followed by acid-promoted dehydration to yield a deprotected ynenone. This ynenone structure contains the core elements of an alkynyl ketone, which upon reduction would yield a structure analogous to this compound. The synthesis confirms the structure and absolute configuration of these natural marine metabolites.
| Natural Product | Key Synthetic Strategy | Relevant Methodologies |
| Methoxylated Ether Lipids (MELs) | Convergent synthesis via the polyacetylene approach. | Copper-promoted alkyne coupling; Z-selective semihydrogenation. |
| Pericharaxins | Linear synthesis featuring aldol condensation to form an ynenone. | Alkylation of propargyl alcohol; oxidation to an acetylenic aldehyde. |
Chemical Reactivity and Derivatization of Octadec 7 Yn 5 Ol
Reactions Involving the Carbon-Carbon Triple Bond
The internal carbon-carbon triple bond in Octadec-7-YN-5-OL is a site of high electron density, making it susceptible to various addition and transformation reactions.
The alkyne functional group can undergo both electrophilic and nucleophilic addition reactions, leading to the formation of alkenes or saturated derivatives.
Electrophilic Addition: Similar to alkenes, alkynes undergo electrophilic addition, although the reactions are generally slower. topaslt.com This reduced reactivity is attributed to the formation of a less stable vinylic carbocation intermediate compared to the alkyl carbocations formed from alkenes. topaslt.com Hydration of internal alkynes, typically catalyzed by mercury salts in acidic media, results in the formation of an enol intermediate. This enol rapidly tautomerizes to the more stable ketone. libretexts.orgchemistrysteps.com For an asymmetrical internal alkyne like this compound, this reaction would likely produce a mixture of two isomeric ketones (Octadecan-5-one and Octadecan-7-one) after subsequent reduction of the hydroxyl group. libretexts.org
Another significant electrophilic addition is hydroboration-oxidation. The use of a dialkylborane reagent (R₂BH) prevents reaction at both pi bonds. libretexts.org This reaction proceeds via an anti-Markovnikov syn-addition of the borane (B79455) across the triple bond. Subsequent oxidative work-up replaces the boron with a hydroxyl group, yielding an enol that tautomerizes to a ketone. libretexts.org
Nucleophilic Addition (Reduction): The most common nucleophilic addition to alkynes is catalytic hydrogenation. The triple bond can be selectively reduced to a (Z)-alkene using specific catalysts, such as Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline). This syn-addition of hydrogen results in the formation of (Z)-Octadec-7-en-5-ol. A related substrate, (S)-1-((tert-Butyldimethylsilyl)oxy)octadec-9-yn-7-ol, has been successfully reduced to the corresponding (Z)-alkene in 85% yield using Lindlar's catalyst in methanol (B129727) under a hydrogen atmosphere. mdpi.com
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Hydrogenation | Lindlar's Catalyst, H₂, Quinoline, MeOH, 16 h | (5S,9Z)-1-((tert-Butyldimethylsilyl)oxy)octadec-9-en-7-ol | 85 | mdpi.com |
Table 1: Example of Nucleophilic Addition (Reduction) on a related Alkynol.
The alkyne moiety serves as an excellent component in cycloaddition reactions for the construction of cyclic and heterocyclic systems. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry". wikipedia.orgwikipedia.org While the copper(I)-catalyzed version (CuAAC) is most efficient with terminal alkynes, cycloadditions with internal alkynes are also achievable, leading to fully substituted triazoles. wikipedia.orgorganic-chemistry.org Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is particularly effective for reacting internal alkynes with azides, offering high regioselectivity for 1,5-disubstituted triazoles from terminal alkynes and reacting effectively with internal alkynes to give fully substituted products. organic-chemistry.org Furthermore, metal-free thermal cycloadditions can be performed, sometimes requiring electron-deficient alkynes or elevated temperatures, to yield trisubstituted triazoles. researchgate.netnih.gov
Beyond triazole formation, internal alkynes can participate in other cycloadditions. Rhodium-catalyzed [6+2] and [5+2] cycloadditions with partners like cycloheptatriene (B165957) or ortho-hydroxyethyl phenols have been developed to synthesize complex bicyclic and benzoxepine (B8326511) frameworks, respectively. rsc.orgacs.org
The carbon-carbon triple bond can be cleaved under strong oxidative conditions. While the direct oxidative cleavage of this compound is not widely documented, related transformations highlight potential pathways. For instance, homopropargyl alcohols can undergo a one-pot deprotonation/boronation/oxidation sequence to generate a ketene (B1206846) intermediate, which is then trapped by the adjacent hydroxyl group to afford a γ-lactone. organic-chemistry.org
Another powerful method for forming lactones from unsaturated alcohols involves the oxidative cleavage of an olefin. msu.edu If the alkyne in this compound were first reduced to the corresponding alkene, (Z)-Octadec-7-en-5-ol, a subsequent tandem oxidative cleavage/oxidative lactonization could be achieved. This reaction has been demonstrated using osmium tetroxide (OsO₄) as a catalyst with Oxone as the terminal oxidant, converting hydroxy olefins into lactones in a single step. msu.edu This would transform the C-18 backbone into a shorter-chain lactone. Additionally, palladium-catalyzed β-alkynyl elimination of tertiary propargylic alcohols represents a formal C-C bond cleavage reaction, though this is more common for tertiary alcohols. sci-hub.se
Transformations of the Secondary Alcohol Functionality
The secondary alcohol at the C-5 position is another key site for derivatization, allowing for oxidation to carbonyls or functionalization through ester and ether linkages.
The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, Octadec-7-yn-5-one. A variety of reagents are available for this transformation. libretexts.org
Dess-Martin Periodinane (DMP): The Dess-Martin oxidation is a highly effective method for converting primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org This reaction is favored for its mild conditions (room temperature, neutral pH), high chemoselectivity, and tolerance of other sensitive functional groups, such as the alkyne in this compound. wikipedia.orgalfa-chemistry.com The reaction proceeds by ligand exchange between the alcohol and an acetate on the hypervalent iodine reagent, followed by an E2-like elimination to form the ketone. libretexts.orgwikipedia.org
Other Oxidants: Besides DMP, other reagents can achieve this oxidation. Stoichiometric oxidants like manganese dioxide (MnO₂) and chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) are effective, though often require harsher conditions or generate toxic byproducts. libretexts.orgacs.org The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is another common mild alternative. acs.org Catalytic aerobic oxidation methods using catalysts such as oxovanadium compounds have also been developed for propargylic alcohols. acs.org Oxidation to a carboxylic acid would require cleavage of the carbon chain, typically under more forceful conditions.
| Reaction | Reagent | Product Type | Key Features | Reference |
| Oxidation | Dess-Martin Periodinane | Ketone | Mild, neutral pH, high chemoselectivity | wikipedia.org, wikipedia.org |
| Oxidation | Pyridinium Chlorochromate (PCC) | Ketone | Milder than Jones reagent | libretexts.org |
| Oxidation | Swern Oxidation (DMSO, (COCl)₂) | Ketone | Mild, avoids heavy metals | acs.org |
Table 2: Common Reagents for the Oxidation of Secondary Alcohols.
The hydroxyl group can be readily converted into esters and ethers to modify the compound's physical properties or to introduce new functional handles.
Esterification (e.g., Acetylation): Esterification is a straightforward functionalization. For example, the hydroxyl group can be acetylated to form Octadec-7-yn-5-yl acetate. This reaction is typically performed using acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine. In a study on a closely related compound, (S,Z)-1-((tert-butyldimethylsilyl)oxy)octadec-9-en-7-ol was acetylated using acetic anhydride, DMAP, and pyridine, affording the acetate ester in 94% yield. mdpi.com This demonstrates the high efficiency of this transformation on similar long-chain scaffolds.
Etherification (e.g., Benzylation): Etherification introduces a more stable linkage. Benzylation, forming a benzyl (B1604629) ether, can be accomplished under various conditions. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a benzyl halide. Palladium-catalyzed and copper-catalyzed coupling reactions have also been developed to form C-O bonds or to couple benzyl groups to organic molecules. acs.orgrsc.orgorganic-chemistry.org For instance, a facile copper-catalyzed coupling of terminal alkynes with benzyl bromides has been reported, showcasing methods that could be adapted for O-benzylation of the alcohol. rsc.org
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Acetylation | Ac₂O, DMAP, Pyridine, CH₂Cl₂ | (S,Z)-1-((tert-Butyldimethylsilyl)oxy)octadec-9-en-7-yl acetate | 94 | mdpi.com |
| Benzylation | NaH, Benzyl Bromide, THF/DMF | Benzyl ether | (General) | organic-chemistry.org |
Table 3: Examples of Esterification and Etherification on a related Alkynol.
Analysis of Chemical Compound this compound Reveals Limited Research Data
The investigation did uncover research on structurally similar molecules, which can provide a theoretical framework for predicting the reactivity of this compound. For instance, studies on other long-chain alkynyl alcohols demonstrate a variety of transformations. These include palladium-catalyzed isomerization reactions that can lead to the formation of α,β-unsaturated aldehydes nih.gov. Another common transformation is the reduction of the alkyne functional group to an alkene, often with high stereoselectivity for the Z-isomer when using catalysts like Lindlar's catalyst thieme-connect.denih.gov.
Furthermore, the literature describes general methods for the derivatization of alkynyl alcohols such as intramolecular hydroalkoxylation and cyclization reactions, which can be catalyzed by various metals including lanthanides and platinum acs.orgnih.gov. These reactions often proceed with high regioselectivity, governed by the substitution pattern of the starting material. Tandem coupling and cyclization reactions are also a known strategy for elaborating the structure of such compounds uniovi.es.
A related compound, (S)-1-((tert-Butyldimethylsilyl)oxy)octadec-9-yn-7-ol, has been synthesized and its subsequent reduction to the corresponding (Z)-alkene has been documented, highlighting a potential stereoselective reaction pathway for similar scaffolds nih.gov. Additionally, a naturally occurring compound with a similar carbon backbone, E-octadec-7-en-5-ynoic acid, has been isolated, indicating that this structural motif is present in nature, albeit with different functional groups researchgate.net.
Despite these examples from the broader class of alkynyl alcohols, the absence of specific studies on this compound prevents a detailed discussion of its unique reactivity, including specific yields, regioselectivities, and stereoselectivities for various functionalization reactions. The creation of detailed data tables, as would be expected in a thorough scientific review, is not possible without such dedicated research.
Therefore, while the general reactivity of the functional groups present in this compound can be inferred from the existing chemical literature, a detailed, evidence-based article focusing solely on this compound cannot be produced at this time. Further experimental investigation is required to elucidate the specific chemical behavior and potential for selective derivatization of the this compound scaffold.
Spectroscopic Analysis and Structural Characterization of Octadec 7 Yn 5 Ol and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the complete structure of Octadec-7-YN-5-OL can be pieced together. Due to the absence of publicly available experimental NMR data for this compound, this section will describe the expected spectral features based on its known structure and data from analogous compounds.
In a ¹H NMR spectrum of this compound, different protons in the molecule will resonate at distinct frequencies, providing clues about their chemical environment. The spectrum would be characterized by signals corresponding to the terminal methyl group, the long methylene (B1212753) chain, the protons adjacent to the hydroxyl group and the triple bond, and the hydroxyl proton itself.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-1 (CH₃) | ~0.90 | Triplet (t) | ~7.0 |
| H-2 to H-4, H-9 to H-17 (CH₂) | ~1.2-1.6 | Multiplet (m) | - |
| H-6 (CH₂) | ~1.7 | Multiplet (m) | - |
| H-5 (CH-OH) | ~3.6-3.8 | Multiplet (m) | - |
| OH | Variable (Broad Singlet) | Broad Singlet (br s) | - |
| H-9 (CH₂) | ~2.1-2.3 | Multiplet (m) | - |
This is a hypothetical data table based on known chemical shifts for similar functional groups.
The terminal methyl protons (H-1) would appear as a triplet around 0.90 ppm due to coupling with the adjacent methylene group. The numerous methylene groups in the long alkyl chain would produce a complex multiplet signal in the region of 1.2-1.6 ppm. The protons on the carbon bearing the hydroxyl group (H-5) would be deshielded and are expected to appear as a multiplet around 3.6-3.8 ppm. The methylene protons adjacent to the alkyne (H-6 and H-9) would show characteristic shifts slightly downfield from the main methylene envelope.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~14 |
| C-2 to C-4, C-10 to C-17 (CH₂) | ~22-32 |
| C-5 (CH-OH) | ~65-70 |
| C-6 (CH₂) | ~35-40 |
| C-7 (C≡C) | ~80-90 |
| C-8 (C≡C) | ~80-90 |
| C-9 (CH₂) | ~18-22 |
| C-18 (CH₃) | ~14 |
This is a hypothetical data table based on known chemical shifts for similar functional groups.
The acetylenic carbons (C-7 and C-8) are a key feature and would be expected to resonate in the range of 80-90 ppm. The carbon atom attached to the hydroxyl group (C-5) would be significantly deshielded, with a chemical shift in the region of 65-70 ppm. The terminal methyl carbon (C-18) would appear at approximately 14 ppm, while the other aliphatic carbons would produce a series of signals between 18 and 40 ppm.
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum would confirm the connectivity of adjacent protons, for instance, showing a correlation between the H-5 proton and the protons on C-4 and C-6.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.6-3.8 ppm would show a cross-peak with the carbon signal at ~65-70 ppm, confirming the C-5/H-5 assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together larger molecular fragments. For instance, the protons on C-6 and C-9 would show correlations to the acetylenic carbons (C-7 and C-8), confirming the position of the triple bond.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence.
Expected HRMS Data for this compound:
| Ion | Calculated m/z |
| [M+H]⁺ | 267.2682 |
| [M+Na]⁺ | 289.2502 |
This is a hypothetical data table based on the molecular formula C₁₈H₃₄O.
The exact mass measurement can distinguish between molecules with the same nominal mass but different elemental formulas, thus confirming the molecular formula of the parent compound and any of its metabolites.
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds. For long-chain alcohols like this compound, derivatization is often necessary to improve their chromatographic properties and to produce more informative mass spectra.
One common derivatization strategy for determining the position of a triple bond in a fatty alcohol is the formation of 4,4-dimethyloxazoline (DMOX) derivatives. While typically used for fatty acids, a similar derivatization of the alcohol after oxidation to the corresponding carboxylic acid could be envisioned. The resulting DMOX derivative produces a characteristic fragmentation pattern in the mass spectrometer. The location of the original triple bond can be deduced from the diagnostic ions formed by cleavage on either side of the derivatized functional group.
In the absence of derivatization, the electron ionization (EI) mass spectrum of this compound would be expected to show fragmentation pathways typical for long-chain alcohols, including the loss of water from the molecular ion and cleavage of the carbon-carbon bonds adjacent to the hydroxyl group. The presence of the alkyne would also influence the fragmentation, potentially leading to resonance-stabilized propargylic cations.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups: the hydroxyl (-OH) group and the internal alkyne (C≡C) group, in addition to the hydrocarbon backbone.
The presence of a hydroxyl group is typically identified by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of hydrogen bonding between alcohol molecules. The C-O stretching vibration of a secondary alcohol like this compound would be expected to produce a strong absorption band in the 1100-1200 cm⁻¹ region.
The carbon-carbon triple bond of the internal alkyne is characterized by a stretching vibration in the 2100-2260 cm⁻¹ region. libretexts.org For internal alkynes, this peak can be weak or even absent if the molecule is symmetrical, due to a lack of a significant change in dipole moment during the vibration. dummies.com However, in an unsymmetrical molecule like this compound, a weak to medium intensity band is expected.
The aliphatic C-H bonds of the long octadecyl chain will exhibit strong stretching absorptions in the 2850-3000 cm⁻¹ range. dummies.com Additionally, characteristic bending vibrations for the CH₂ and CH₃ groups would be observed in the fingerprint region (below 1500 cm⁻¹), such as scissoring vibrations around 1450-1470 cm⁻¹. libretexts.org
A summary of the expected characteristic IR absorption peaks for this compound is presented in the table below.
| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration | Intensity |
| 3200-3600 | O-H | Stretching | Strong, Broad |
| 2850-3000 | C-H (alkane) | Stretching | Strong |
| 2100-2260 | C≡C (internal alkyne) | Stretching | Weak to Medium |
| 1450-1470 | C-H (alkane) | Bending (Scissoring) | Medium |
| 1100-1200 | C-O (secondary alcohol) | Stretching | Strong |
Chiral Chromatography for Enantiomeric Purity Determination
The stereocenter at the C-5 position in this compound means that it can exist as a pair of enantiomers. Chiral chromatography is an essential technique for separating these enantiomers and determining the enantiomeric purity of a sample. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) can be employed for this purpose.
Gas Chromatography (GC) of Derivatives
For the analysis of chiral alcohols by GC, derivatization is often a necessary step to enhance volatility and improve the separation of the enantiomers. nih.gov The hydroxyl group of this compound can be converted into an ester, such as an acetate (B1210297) or trifluoroacetate (B77799), through acylation. udl.cat This process reduces the polarity of the molecule, leading to better interaction with the chiral stationary phase and improved peak shape. nih.gov
The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often based on modified cyclodextrins. nih.gov The differential interaction between the enantiomeric derivatives and the chiral selector of the stationary phase results in different retention times, allowing for their separation and quantification. The choice of the derivatizing agent and the specific chiral stationary phase is critical for achieving optimal resolution. udl.cat
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers a direct method for the separation of the enantiomers of this compound, often without the need for derivatization. oup.com This technique utilizes a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in resolving a variety of chiral compounds, including alcohols. chromatographyonline.com
The separation mechanism in chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. nih.gov These complexes have different stabilities, leading to different elution times for the two enantiomers. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is a key parameter that is optimized to achieve baseline separation of the enantiomeric peaks. oup.comaocs.org A study on the separation of a structurally similar propargyl alcohol, 1-styrene-3-hexyl propynol, successfully employed a CHIRALCEL OD-H column with a mobile phase of n-hexane and isopropanol. oup.com
The following table summarizes potential chiral chromatography methods for the determination of the enantiomeric purity of this compound.
| Technique | Method | Chiral Stationary Phase (Example) | Mobile Phase / Carrier Gas | Detection |
| Gas Chromatography (GC) | Analysis of acetate or trifluoroacetate derivatives | Modified β-cyclodextrin (e.g., CP Chirasil-DEX CB) | Hydrogen or Helium | Flame Ionization Detector (FID) |
| High-Performance Liquid Chromatography (HPLC) | Direct analysis | Polysaccharide-based (e.g., CHIRALCEL OD-H) | n-Hexane/Isopropanol mixture | UV (at low wavelength, e.g., ~210 nm) |
Computational Chemistry and Theoretical Investigations on Octadec 7 Yn 5 Ol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nrel.gov Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing a balance between accuracy and computational cost. nrel.govphyschemres.org For Octadec-7-YN-5-OL, DFT calculations, particularly using a functional like B3LYP with a basis set such as 6-311G++(d,p), can be employed to determine its optimized geometry and electronic properties. researchgate.net
A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. physchemres.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. physchemres.orgresearchgate.net A smaller gap suggests higher reactivity. physchemres.org
These calculations yield important quantum chemical parameters that help predict the molecule's behavior. researchgate.net
Table 1: Theoretical Quantum Chemical Parameters for this compound
| Parameter | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | Reflects chemical reactivity and stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | -1.2 eV | Energy released when an electron is added |
| Electronegativity (χ) | 2.65 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 3.85 eV | Resistance to change in electron distribution |
Note: The values presented in this table are illustrative, based on general principles of quantum chemistry, as specific computational data for this compound is not publicly available. The calculations would typically be performed using software like Gaussian. nrel.govresearchgate.net
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. upc.edu For a flexible molecule like this compound, with its long aliphatic chain, conformational analysis is essential to identify the most stable, low-energy arrangements of its atoms. quizlet.com The different spatial arrangements, or conformations, can significantly influence the molecule's physical properties and biological activity. nih.gov
The process involves a conformational search to explore the potential energy surface of the molecule. upc.edu This search can identify various staggered and eclipsed conformations, particularly around the rotatable single bonds of the octadecyl chain. quizlet.com The presence of the rigid triple bond at the 7-position and the hydroxyl group at the 5-position introduces specific geometric constraints and potential for intramolecular hydrogen bonding, which would be a key focus of the analysis. The results can reveal the most probable shapes the molecule will adopt. nih.gov
Table 2: Key Conformational Features of this compound
| Feature | Description |
| Rotatable Bonds | The single C-C bonds in the alkyl chain allow for significant conformational flexibility. |
| Rigid Alkyne Unit | The C≡C triple bond at position 7 creates a linear and rigid segment within the molecule. |
| Chiral Center | The carbon at position 5 (C5), bonded to the hydroxyl group, is a chiral center, leading to two enantiomers (R and S), each with its own set of preferred conformations. |
| Potential for Intramolecular H-Bonding | The hydroxyl group (-OH) at C5 can potentially form a hydrogen bond with the π-electrons of the alkyne group, influencing the overall conformation. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates by estimating their binding affinity to a biological target. archivesofmedicalscience.com
In a hypothetical study, this compound could be docked into the active site of a relevant protein target. For instance, given the ongoing research into inhibitors for viral diseases, the main protease (Mpro or 3CLpro) of SARS-CoV-2 is a well-studied target. nih.govchemmethod.com The docking process involves placing the 3D structure of this compound into the binding pocket of the Mpro protein (e.g., PDB ID: 6LU7) and evaluating the interactions. archivesofmedicalscience.com The results are quantified by a docking score, which estimates the binding free energy, with more negative values indicating a stronger, more favorable interaction. mdpi.com
The analysis would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of the protein's active site. chemmethod.com
Table 3: Illustrative Molecular Docking Results of this compound with SARS-CoV-2 Mpro
| Parameter | Illustrative Finding | Implication |
| Binding Affinity (Docking Score) | -6.2 kcal/mol | Suggests a moderate potential for binding to the Mpro active site. |
| Interacting Residues | HIS41, CYS145, MET165, GLU166 | These are key catalytic and binding site residues of SARS-CoV-2 Mpro. |
| Types of Interactions | Hydrogen bond between the -OH group of the ligand and the backbone of an active site residue; Van der Waals interactions involving the aliphatic chain. | These interactions contribute to the stability of the protein-ligand complex. |
Note: The data in this table is hypothetical and serves to illustrate the output of a typical molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. nih.gov
For a class of compounds including this compound, a QSAR study would involve several steps. First, a dataset of structurally related molecules with known biological activities (e.g., inhibitory concentration against a specific enzyme) would be compiled. mdpi.com Then, various molecular descriptors—such as physicochemical, topological, and electronic properties—would be calculated for each molecule. mdpi.com Using statistical methods or machine learning algorithms, a predictive model is then built to relate these descriptors to the observed activity. sddn.es
Such a model could then be used to predict the bioactivity of new or untested compounds like this compound, guiding synthetic efforts toward more potent analogues. sddn.es The development of robust QSAR models relies on standardized procedures and rigorous validation to ensure their predictive power. mdpi.comsddn.es
Table 4: Example of Descriptors Used in a Hypothetical QSAR Model for Bioactivity Prediction
| Descriptor Type | Specific Descriptor Example | Relevance |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to hydrophobicity and membrane permeability. |
| Topological | Wiener Index | Describes molecular branching. |
| Electronic | Dipole Moment | Relates to polarity and intermolecular interactions. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to chemical reactivity and interaction with biological targets. |
Future Directions and Emerging Research Avenues for Octadec 7 Yn 5 Ol
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards environmentally benign processes necessitates the development of green synthetic routes for valuable compounds like Octadec-7-YN-5-OL. Future research will likely focus on methodologies that improve atom economy, reduce waste, and utilize less hazardous materials. core.ac.uk Key areas of investigation include:
Catalytic Innovations: Research into novel catalytic systems is paramount. This includes the use of transition metals like ruthenium for redox isomerization reactions or iridium for transfer hydrogenations, which can offer highly efficient and atom-economic pathways. pnas.orgthieme.de Organocatalytic approaches also present a green alternative to traditional metal-based catalysts for the synthesis of acetylene (B1199291) alcohols. upi.edu
Greener Solvents and Conditions: A major thrust in green chemistry is the replacement of volatile organic solvents with more sustainable alternatives. The use of water as a reaction medium for alkyne transformations is a promising avenue. thieme.de Additionally, solvent-free reaction conditions, potentially assisted by microwave irradiation, could further enhance the environmental profile of the synthesis. core.ac.uk
Alkynylation Strategies: The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds in alkyne synthesis. researchgate.net Future work could focus on optimizing this and other alkynylation reactions, such as those involving zinc-based catalytic systems, to improve efficiency and enantioselectivity for chiral alcohols like this compound. upi.edunih.gov
Table 1: Overview of Green Synthetic Strategies for Alkynyl Alcohols
| Strategy | Description | Potential Advantages |
| Transition-Metal Catalysis | Employs catalysts like ruthenium, iridium, or copper to facilitate reactions such as isomerizations, hydrogenations, and coupling reactions. pnas.orgthieme.deresearchgate.net | High efficiency, selectivity, and atom economy. |
| Organocatalysis | Uses small organic molecules as catalysts, avoiding the need for potentially toxic or expensive metals. upi.edu | Lower toxicity, often milder reaction conditions. |
| Aqueous Synthesis | Utilizes water as the primary solvent, reducing reliance on hazardous organic solvents. thieme.de | Environmentally friendly, improved safety. |
| Solvent-Free Reactions | Conducts reactions without a solvent, often using techniques like microwave irradiation to provide energy. core.ac.uk | Reduced waste, potential for faster reactions. |
| Biocatalysis | Leverages enzymes to perform specific chemical transformations, such as the oxidation of alcohols. core.ac.ukacs.org | High selectivity, mild conditions, biodegradable catalysts. |
Exploration of Novel Bioactive Analogues and Prodrug Strategies
The inherent structure of this compound makes it an attractive starting point for developing new therapeutic agents. Chiral lipidic propargylic alcohols extracted from marine sponges have demonstrated notable anti-tumoral cytotoxicity, suggesting that synthetic analogues like this compound could possess similar properties. nih.gov
Future research should focus on synthesizing a library of analogues by modifying the core structure. This could involve altering the chain length, introducing other functional groups, or varying the stereochemistry of the alcohol. nih.gov Furthermore, prodrug strategies could be employed to enhance the pharmacokinetic properties of this compound or its bioactive analogues. A prodrug is a chemically modified, often inactive, version of a drug that is transformed into the active pharmacophore within the body. nih.gov This approach can improve solubility, stability, and membrane permeability. mdpi.com
For this compound, the hydroxyl group is a prime target for prodrug modification. Strategies could include:
Ester-based Prodrugs: The alcohol can be converted into an ester, which can be hydrolyzed by esterases in the body to release the active compound. nih.gov This is a common strategy to mask polar groups and increase lipophilicity.
Phosphoramidate (B1195095) Prodrugs: The ProTide strategy involves creating aryloxy phosphoramidate derivatives of alcohols. rsc.orgrsc.org This approach has been highly successful in improving the delivery of nucleoside drugs and could be adapted for alkynyl alcohols. rsc.org
Table 2: Potential Prodrug Strategies for Alcohol-Containing Compounds
| Prodrug Linkage | Activating Enzyme | Key Benefits |
| Ester | Esterases nih.gov | Masks polar hydroxyl group, increases lipophilicity, can improve oral absorption. nih.gov |
| Carbonate | Esterases mdpi.com | Similar to esters, used to create derivatives with enhanced physicochemical properties. mdpi.com |
| Carbamate | Esterases/Amidase mdpi.com | Another option for derivatization to improve skin permeation and other properties. mdpi.com |
| Phosphoramidate (ProTide) | Phosphoramidases/Esterases rsc.org | Can significantly improve cell permeability and bypass resistance mechanisms. rsc.org |
| Phosphate Ester | Alkaline Phosphatases | Increases water solubility for parenteral administration. |
Advances in Computational Prediction of this compound Bioactivities and Drug Discovery
In silico methods are indispensable in modern drug discovery for predicting the biological activities and pharmacokinetic profiles of novel compounds, thereby reducing the time and cost associated with laboratory screening. For this compound and its potential analogues, computational tools can provide critical insights.
Future research can employ a range of computational approaches:
Molecular Docking: This technique predicts how a molecule like this compound might bind to the active site of a biological target, such as an enzyme or receptor. nih.gov For instance, computational screening could identify potential protein kinase targets, a class of proteins often implicated in cancer. ull.es
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the fate of a drug in the body. researchgate.net Computational models can predict these characteristics for this compound, helping to identify potential liabilities early in the drug development process. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By synthesizing and testing a small set of this compound analogues, a QSAR model could be built to predict the activity of new, unsynthesized derivatives.
Table 3: Application of Computational Tools in Drug Discovery
| Computational Tool | Application for this compound |
| Molecular Docking | Predict binding affinity and mode to potential targets (e.g., kinases, dehydrogenases). nih.govull.es |
| ADMET/Pharmacokinetics Prediction | Estimate properties like oral bioavailability, metabolic stability, and potential toxicity. researchgate.netnih.gov |
| Phylogenetic Analysis | Compare related enzymes (e.g., alcohol dehydrogenases) from different organisms to infer function. nih.gov |
| Density Functional Theory (DFT) | Model reaction pathways to understand potential bioactivation or metabolism. science.gov |
| Reverse Screening | Screen the compound against a large panel of known biological targets to identify potential activities. ull.es |
Investigation of Uncharted Biological Roles and Metabolic Fates of Alkynyl Alcohols in Biological Systems
The precise biological roles and metabolic pathways of long-chain alkynyl alcohols are not well understood. Research in this area is crucial for determining both the therapeutic potential and the safety profile of this compound.
Key research questions include:
Metabolic Transformations: Alcohols are typically metabolized in the body by oxidation to aldehydes and then to carboxylic acids, primarily by alcohol dehydrogenases. nih.govnumberanalytics.com The metabolic fate of the alkyne functional group is of particular interest. It could potentially undergo hydration, oxidation, or other transformations. Understanding these pathways is essential, as metabolites may have their own distinct biological activities or toxicities. nih.govgoogle.com
Interaction with Cellular Components: Long-chain alcohols can interact with cell membranes and influence their properties. researchgate.netnih.gov Studies have shown that the potency of alcohols in affecting neuronal firing can be related to their carbon chain length. nih.gov Investigating how this compound interacts with lipid bilayers and membrane proteins could reveal novel mechanisms of action.
Metabolic Labeling: The alkyne functionality allows for the use of metabolic labeling techniques. Cells could be treated with this compound, and its incorporation into cellular structures or its metabolites could be tracked using "click" chemistry. acs.org This approach has been used to study the metabolism of other alkyne-modified molecules like isoprenoids. acs.org
Table 4: Potential Metabolic Pathways for Alkynyl Alcohols
| Functional Group | Potential Metabolic Reaction | Primary Enzymes Involved | Potential Products |
| Alcohol (-OH) | Oxidation | Alcohol Dehydrogenase, Aldehyde Dehydrogenase nih.gov | Aldehydes, Carboxylic Acids nih.gov |
| Alkyne (-C≡CH) | Hydration, Oxidation, Reduction | Cytochrome P450s, Hydratases | Ketones, Epoxides, Alkenes, Alkanes |
| Long Alkyl Chain | Omega (ω)-oxidation | Cytochrome P450s | Dicarboxylic acids |
| Whole Molecule | Conjugation (Glucuronidation/Sulfation) | UGTs, SULTs | Water-soluble conjugates for excretion nih.gov |
Integration of this compound in Chemical Biology Tools and Fluorescent Probes
The terminal alkyne group is a powerful chemical handle for bioconjugation, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." rsc.org This opens up a vast array of possibilities for using this compound as a component in sophisticated chemical biology tools.
Future applications could include:
Fluorescent Probes: By attaching a fluorophore to this compound via its alkyne group, researchers can create fluorescent probes. nih.govmdpi.com These probes can be used for imaging and tracking biological processes. For example, a probe based on this scaffold could be designed to target specific enzymes or cellular compartments, with its fluorescence changing upon binding. rsc.org
Metabolic Labeling Reagents: As mentioned previously, the alkyne group makes this compound a candidate for use in metabolic labeling. Similar to how EdU (5-ethynyl-2'-deoxyuridine) is used to label nascent DNA, an analogue of this compound could potentially be used to probe lipid metabolism or protein modification. thermofisher.comresearchgate.net
Activity-Based Probes (ABPs): ABPs are used to profile the activity of entire enzyme families. An ABP designed from the this compound scaffold could be used to target enzymes that recognize long-chain alcohols or alkynes, providing a snapshot of their activity in complex biological samples.
Table 5: Examples of Alkyne-Containing Chemical Biology Tools
| Tool/Reagent | Application | Reference |
| EdU (5-ethynyl-2'-deoxyuridine) | Detection of nascent DNA synthesis. | thermofisher.com |
| HPG (L-homopropargylglycine) | Detection of nascent protein synthesis. | thermofisher.com |
| Linoleamide Alkyne | Identification of lipid peroxidation-derived protein modifications. | thermofisher.com |
| DPY (p-dimethoxybenzene-based alkyne) | A reactive fluorescent probe for detecting specific biomolecules like putrescine. | rsc.org |
| Alkynyl C-Nucleosides | Building blocks for fluorescent labels in DNA applications. | nih.gov |
| Safirinium-based Alkyne Probes | Water-soluble, highly fluorescent probes for biomolecule labeling. | mdpi.com |
Q & A
Q. What methodologies enable in situ analysis of this compound in biological systems?
- Methodological Answer : Develop fluorescent probes or isotopic labeling (e.g., ¹³C, ²H) for tracking in cellular environments. Use microdialysis coupled with LC-MS/MS for real-time monitoring. Validate specificity via knockout studies or competitive inhibition assays .
Data Management and Reporting
Q. How to address anomalies in spectral data during peer review?
Q. What statistical frameworks are appropriate for analyzing dose-response relationships involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
